molecular formula C13H10BrNO2 B1275007 2-bromo-N-(4-hydroxyphenyl)benzamide CAS No. 92059-97-7

2-bromo-N-(4-hydroxyphenyl)benzamide

Cat. No. B1275007
CAS RN: 92059-97-7
M. Wt: 292.13 g/mol
InChI Key: ORCHLSBZTUMRNY-UHFFFAOYSA-N
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Description

2-bromo-N-(4-hydroxyphenyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amides derived from benzoic acid. The presence of a bromine atom and a hydroxyphenyl group in the molecule suggests potential for various chemical reactions and biological activities. While the specific compound 2-bromo-N-(4-hydroxyphenyl)benzamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied for their properties and potential applications.

Synthesis Analysis

The synthesis of related benzamide derivatives is well-documented. For instance, antipyrine-like derivatives of benzamides have been synthesized in good yields and characterized spectroscopically . Similarly, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antimicrobial activities . These methods could potentially be adapted for the synthesis of 2-bromo-N-(4-hydroxyphenyl)benzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . For example, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray single crystal diffraction . These techniques could be applied to determine the molecular structure of 2-bromo-N-(4-hydroxyphenyl)benzamide.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. The presence of a bromine atom in the 2-bromo-N-(4-hydroxyphenyl)benzamide molecule suggests that it could be used as an intermediate in the synthesis of other compounds, such as phenanthridinone . The reactivity of the bromine atom could also facilitate further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms and hydroxy groups can affect the compound's solubility, melting point, and reactivity. The antimicrobial activity of benzamide derivatives has been evaluated, with some compounds showing broad-spectrum activity against various microorganisms . Additionally, the spectroscopic properties of these compounds can be studied using techniques like IR, NMR, and mass spectrometry .

Relevant Case Studies

Several case studies highlight the potential applications of benzamide derivatives. For example, certain benzamide compounds have shown bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) . Moreover, metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide have been evaluated for their anti-cancer properties . These studies provide insights into the possible uses of 2-bromo-N-(4-hydroxyphenyl)benzamide in medical research.

Scientific Research Applications

Scientific Research Applications of 2-bromo-N-(4-hydroxyphenyl)benzamide

Antimicrobial Activity

2-bromo-N-(4-hydroxyphenyl)benzamide derivatives have been synthesized and tested for antimicrobial activities. Studies have shown these compounds exhibit significant activity against certain bacterial and fungal strains. For example, certain derivatives were more active against tested microbes, showing inhibition zones of 6-12 mm, while the most effective compound against S. pyogenes was N-(4-bromo-phenyl)-2-hydroxy-benzamide with a 14 mm inhibition zone. However, these compounds presented no effect against S. aureus, S. flexneri, S. typhimurium, and C. parapsilopsis at the tested concentration (Ienascu et al., 2019).

Antifungal Properties

In addition to their antimicrobial properties, 2-bromo-N-(4-hydroxyphenyl)benzamide derivatives have also shown antifungal properties. These compounds have been tested against phyto-pathogenic fungi and common yeast strains. The antifungal activity was assessed using the disc diffusion method, and results showed that some compounds, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, exhibited significant antifungal activity, with MIC values indicating strong inhibition (Ienascu et al., 2018).

Thermotropic Dendrimers

The synthesis and characterization of compounds related to 2-bromo-N-(4-hydroxyphenyl)benzamide have been crucial in the development of "willowlike" thermotropic dendrimers. These dendrimers have potential applications in material science and nanotechnology. The phase-transfer-catalyzed polyetherification of certain monomers, followed by in situ alkylation, leads to soluble hyperbranched polymers with specific chain ends, which can have various applications in creating new materials (Percec et al., 1994).

N-benzoylation of Aminophenols

2-bromo-N-(4-hydroxyphenyl)benzamide has been involved in studies focusing on the N-benzoylation of aminophenols. This process is significant for creating compounds of biological interest. The products of this process, N-(2-hydroxyphenyl)benzamides, have been identified through various chemical tests and spectral data, indicating the potential for these compounds in various biological applications (Singh et al., 2017).

Safety And Hazards

While specific safety and hazard information for “2-bromo-N-(4-hydroxyphenyl)benzamide” is not available, benzamides in general should be handled with care. They should be used only in well-ventilated areas, and contact with skin and eyes should be avoided .

properties

IUPAC Name

2-bromo-N-(4-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCHLSBZTUMRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403650
Record name 2-bromo-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-hydroxyphenyl)benzamide

CAS RN

92059-97-7
Record name 2-bromo-N-(4-hydroxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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